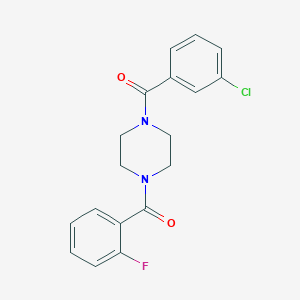![molecular formula C21H23N3O2 B249101 1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249101.png)
1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone, also known as WAY-100635, is a selective antagonist of the serotonin 5-HT1A receptor. It has been widely used in scientific research to investigate the role of this receptor in various physiological and pathological processes.
作用机制
1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone acts as a selective antagonist of the serotonin 5-HT1A receptor. This receptor is widely distributed in the central nervous system and plays a key role in the regulation of mood, anxiety, and other physiological processes. By blocking the activity of this receptor, 1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone can modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone depend on the specific experimental conditions and the target tissue or organ. In general, 1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone has been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
One of the main advantages of 1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone is its selectivity for the serotonin 5-HT1A receptor. This allows researchers to specifically target this receptor and investigate its role in various physiological and pathological processes. However, one of the limitations of 1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone is its relatively low potency and affinity for the receptor, which can make it challenging to achieve complete receptor blockade in some experimental conditions.
未来方向
There are many potential future directions for research on 1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone. One area of interest is the development of more potent and selective antagonists of the serotonin 5-HT1A receptor, which could improve the specificity and efficacy of this type of research. Another area of interest is the investigation of the role of this receptor in various disease states, including anxiety, depression, and schizophrenia. Finally, the use of 1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone in combination with other drugs or therapies could provide new insights into the mechanisms underlying these disorders and lead to the development of new treatments.
合成方法
1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone can be synthesized using a multi-step reaction sequence starting from commercially available starting materials. The synthesis involves the formation of a piperazine ring, followed by the introduction of an indole moiety and a phenoxyethanone group. The final product is obtained after purification by column chromatography. The yield of the synthesis is typically around 30-40%.
科学研究应用
1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone has been extensively used in scientific research to investigate the role of the serotonin 5-HT1A receptor in various physiological and pathological processes. It has been used in both in vitro and in vivo studies to elucidate the molecular mechanisms underlying the function of this receptor. Some of the areas of research that have utilized 1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone include anxiety, depression, schizophrenia, and pain.
属性
产品名称 |
1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone |
|---|---|
分子式 |
C21H23N3O2 |
分子量 |
349.4 g/mol |
IUPAC 名称 |
1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C21H23N3O2/c25-21(16-26-18-6-2-1-3-7-18)24-12-10-23(11-13-24)15-17-14-22-20-9-5-4-8-19(17)20/h1-9,14,22H,10-13,15-16H2 |
InChI 键 |
VTGAGZRJQGLFTC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)COC4=CC=CC=C4 |
规范 SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)COC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B249018.png)

![2-{4-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249023.png)
![2-{4-[1-(3-Bromobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249024.png)
![2-{4-[1-(3-Methoxy-benzyl)-piperidin-4-yl]-piperazin-1-yl}-ethanol](/img/structure/B249025.png)
![1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B249028.png)
![2-{[4-(1-Azepanyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B249029.png)
![1-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]azepane](/img/structure/B249030.png)
![1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane](/img/structure/B249031.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249032.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249033.png)
![1-[1-(2-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249035.png)
![1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B249038.png)
